molecular formula C13H17N3O3 B5293870 4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile

4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile

Cat. No. B5293870
M. Wt: 263.29 g/mol
InChI Key: KINYCNPXJBQYTG-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile, also known as NM-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential medical applications. This compound is structurally similar to other cannabinoids, such as THC, but has been modified to enhance its pharmacological properties.

Mechanism of Action

4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile exerts its effects by binding to and activating cannabinoid receptors in the body. These receptors are found throughout the central and peripheral nervous systems and are involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function.
Biochemical and Physiological Effects:
The activation of cannabinoid receptors by 4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile results in a number of biochemical and physiological effects. These include the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation, as well as the inhibition of pain signals in the nervous system. 4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile in lab experiments is its potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more controlled and specific manner. However, one limitation of using synthetic cannabinoids such as 4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile is that they may not accurately reflect the effects of natural cannabinoids found in the body.

Future Directions

There are a number of potential future directions for research on 4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile. These include further studies on its potential as an anti-cancer agent, as well as investigations into its effects on other physiological systems such as the immune system and the cardiovascular system. Additionally, research may focus on developing new synthetic cannabinoids that have even greater potency and selectivity for specific cannabinoid receptors.

Synthesis Methods

The synthesis of 4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile involves the reaction of 2-methoxynicotinonitrile with 3-hydroxy-4-(hydroxymethyl)-1-piperidine in the presence of a base catalyst. This reaction results in the formation of the desired product, which can be purified using standard chromatographic techniques.

Scientific Research Applications

4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound has analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential as an anti-cancer agent, with some studies indicating that it may inhibit the growth of certain types of cancer cells.

properties

IUPAC Name

4-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-2-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-19-13-10(6-14)11(2-4-15-13)16-5-3-9(8-17)12(18)7-16/h2,4,9,12,17-18H,3,5,7-8H2,1H3/t9-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINYCNPXJBQYTG-SKDRFNHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#N)N2CCC(C(C2)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CC(=C1C#N)N2CC[C@@H]([C@H](C2)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-2-methoxypyridine-3-carbonitrile

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